TAS6417

Descripción general

Descripción

Zipalertinib es un inhibidor irreversible del receptor del factor de crecimiento epidérmico (EGFR), disponible por vía oral y diferenciado. Se desarrolla principalmente para el tratamiento de pacientes con cáncer de pulmón de células no pequeñas que presentan una mutación por inserción en el exón 20 del EGFR . Este compuesto se dirige selectivamente a las células que expresan mutaciones por inserción en el exón 20 del EGFR, mientras que conserva las células que expresan el EGFR de tipo salvaje .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de zipalertinib implica la creación de un nuevo andamiaje de pirrolopirimidina, que mejora su selectividad para las mutaciones por inserción en el exón 20 del EGFR . Las rutas sintéticas y las condiciones de reacción detalladas son propiedad y no se divulgan públicamente. Se sabe que la síntesis implica múltiples pasos de reacciones orgánicas, incluidas reacciones de sustitución nucleofílica y ciclación .

Métodos de producción industrial

La producción industrial de zipalertinib probablemente implique técnicas de síntesis orgánica a gran escala, asegurando alta pureza y rendimiento. El proceso incluiría medidas estrictas de control de calidad para mantener la eficacia y seguridad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

Zipalertinib experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos funcionales dentro de la molécula, alterando potencialmente su actividad.

Reducción: Esta reacción puede reducir grupos funcionales específicos, impactando la estabilidad y reactividad del compuesto.

Sustitución: Esta reacción implica reemplazar un grupo funcional por otro, lo que puede modificar las propiedades del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Las condiciones para estas reacciones generalmente implican temperaturas y niveles de pH controlados para asegurar el resultado deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados de pirrolopirimidina sustituidos .

Aplicaciones Científicas De Investigación

Key Features of TAS6417

- Target Specificity : Primarily targets exon 20 insertion mutations in EGFR.

- Covalent Bonding : Forms a covalent bond with specific cysteine residues in the EGFR structure.

- Inhibition Profile : Exhibits a more potent inhibitory effect on mutant forms of EGFR compared to wild-type forms .

Efficacy in Preclinical Models

Research has demonstrated that this compound shows significant anti-tumor activity in various preclinical models. In vitro studies using Ba/F3 cells expressing different EGFR mutations revealed that this compound effectively inhibited cell viability and induced apoptosis through caspase activation. Furthermore, in vivo studies using patient-derived xenograft models indicated substantial tumor regression and improved survival rates .

Summary of Preclinical Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Ba/F3 cells with EGFR mutations | Potent inhibition of cell viability |

| In Vivo | Patient-derived xenograft models | Significant tumor regression and survival benefit |

Clinical Trials

This compound is currently undergoing clinical evaluation to assess its efficacy and safety profile in patients with NSCLC harboring EGFR exon 20 insertion mutations. Early results from ongoing trials indicate promising outcomes, with a favorable tolerability profile compared to other treatments like osimertinib and poziotinib .

Clinical Trial Insights

- Patient Population : Focused on individuals with NSCLC exhibiting exon 20 insertions.

- Outcomes : Preliminary data suggests enhanced anti-tumor activity and manageable side effects.

Case Studies

Several case studies have been documented that highlight the real-world application of this compound in treating patients with resistant NSCLC. One notable case involved a patient who had previously failed multiple lines of therapy but showed significant tumor reduction following treatment with this compound. This underscores the potential of this compound as a viable option for patients who do not respond to conventional therapies .

Notable Case Study Details

| Patient ID | Prior Treatments | Response to this compound | Observations |

|---|---|---|---|

| Patient A | Multiple TKIs | Significant tumor reduction | Improved quality of life reported |

Mecanismo De Acción

Zipalertinib ejerce sus efectos uniéndose irreversiblemente al EGFR, específicamente dirigiéndose a las células con mutaciones por inserción en el exón 20 . Esta unión inhibe la actividad de la tirosina quinasa del receptor, previniendo las vías de señalización descendentes que promueven la proliferación y supervivencia celular . La alta selectividad del compuesto para el EGFR mutante sobre el EGFR de tipo salvaje reduce los efectos fuera del objetivo y mejora su ventana terapéutica .

Comparación Con Compuestos Similares

Compuestos similares

Mobocertinib: Se dirige a las mutaciones por inserción en el exón 20 del EGFR, pero tiene una estructura química y un mecanismo de acción diferentes.

Poziotinib: Similar en la diana de las mutaciones del EGFR, pero difiere en su perfil de efectos secundarios y eficacia clínica.

Singularidad de Zipalertinib

La singularidad de Zipalertinib radica en su novedoso andamiaje de pirrolopirimidina, que proporciona una selectividad mejorada para las mutaciones por inserción en el exón 20 del EGFR, mientras que conserva el EGFR de tipo salvaje . Esta selectividad reduce los efectos adversos y mejora el índice terapéutico del compuesto .

Actividad Biológica

TAS6417, also known as CLN-081, is a novel covalent inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. It has garnered attention due to its selective efficacy against a wide range of EGFR mutations, particularly in non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, focusing on its mechanism of action, preclinical and clinical findings, and potential therapeutic applications.

This compound functions as a pan-mutation-selective EGFR tyrosine kinase inhibitor . Unlike first and second-generation EGFR TKIs, which primarily target specific mutations, this compound is designed to inhibit various clinically relevant EGFR mutations, including:

- Common mutations : Exon 19 deletions and L858R.

- Resistance mutations : EGFR T790M.

- Less common mutations : G719X, L861Q, and S768I.

- Exon 20 insertions : Notably, it has shown efficacy against exon 20 insertion mutations that are typically resistant to other TKIs .

The compound's selectivity is demonstrated through its favorable selectivity index, indicating a broader therapeutic window compared to existing treatments like osimertinib and poziotinib .

Preclinical Studies

Preclinical evaluations of this compound have utilized various models to assess its efficacy:

- Cell Lines : Studies involving genetically engineered cell lines expressing specific EGFR mutations have shown that this compound effectively inhibits cell proliferation. For instance, in Ba/F3 cells transduced with EGFR exon 20 insertions, this compound displayed significant inhibitory activity with lower IC50 values compared to other TKIs .

- Xenograft Models : Murine xenograft models further corroborated the compound's effectiveness against tumors driven by multiple EGFR mutations. In these models, this compound demonstrated robust antitumor activity .

Clinical Findings

The clinical profile of this compound has been explored in early-phase trials. Key findings include:

- Safety Profile : Initial clinical trials reported manageable adverse effects. Common treatment-related adverse events (TRAEs) included grade 2 skin rashes and grade 3 diarrhea at higher doses (150 mg BID). Notably, no severe TRAEs were observed in lower dose cohorts .

- Efficacy : Preliminary results indicated partial responses in several patients with advanced NSCLC harboring various EGFR mutations. As of the last data cut-off, some patients exhibited stable disease or partial responses after treatment with this compound .

Case Study 1: Patient with T790M Mutation

A patient with an advanced NSCLC harboring the T790M mutation was treated with this compound after progression on first-line therapy. The patient achieved a partial response lasting over six months, highlighting the potential of this compound as a second-line treatment option for resistant cases.

Case Study 2: Patient with Exon 20 Insertion

Another patient with an exon 20 insertion mutation experienced disease stabilization after receiving this compound. This case underscores the drug's ability to target challenging mutations that are often resistant to conventional therapies.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other EGFR TKIs based on preclinical studies:

| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Poziotinib IC50 (nM) |

|---|---|---|---|

| Exon 19 Deletion | 10 | 25 | 30 |

| L858R | 5 | 15 | 20 |

| T790M | 8 | >100 | >100 |

| Exon 20 Insertion | 15 | >100 | >100 |

Propiedades

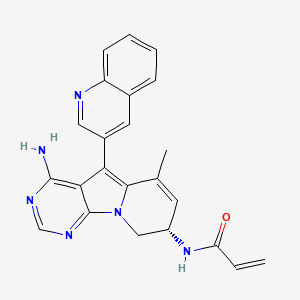

IUPAC Name |

N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCYPWYURWOKST-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1661854-97-2 | |

| Record name | Zipalertinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1661854972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZIPALERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4YMU8TW9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.